molecular formula C28H26N6O2 B2691424 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-06-8

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2691424
CAS No.: 1031664-06-8
M. Wt: 478.556
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazoloquinazoline Research

Triazoloquinazolines first gained attention in the late 20th century as synthetic hybrids of triazole and quinazoline systems, both recognized for broad pharmacological potential. Early work by Al-Salahi and Geffken (2011) established reliable methods for constructing the triazolo[1,5-a]quinazolin-5(4H)-one core through cyclocondensation reactions. The 2010s saw expanded interest in these scaffolds, with studies demonstrating anticonvulsant (IC~50~ = 28.54 μM for α-glucosidase inhibition), antimicrobial (MIC = 16–45 μM against S. aureus), and osteogenic activities (BMP pathway amplification at 10 μM). A 2022 phenotypic screening campaign identified triazolo[1,5-c]quinazolines as first-in-class bone morphogenetic protein (BMP) enhancers, confirming their utility in regenerative medicine. Concurrently, computational studies revealed their capacity for dual kinase inhibition through unique polypharmacology.

Significance of triazolo[1,5-a]quinazolin-5(4H)-one Scaffold in Medicinal Chemistry

The fused triazoloquinazoline system provides three critical advantages:

  • Structural rigidity from the planar 6-5-6 tricyclic core, enabling precise molecular recognition
  • Dual hydrogen-bonding capacity via N1 of triazole and C4 carbonyl oxygen
  • High synthetic adaptability at positions 3, 8, and the piperazinyl N-atoms for structure-activity relationship (SAR) optimization

This scaffold demonstrates unique target promiscuity, with documented interactions spanning:

  • Adenosine receptors (K~i~ = 15 nM for A~2A~ subtype)
  • Casein kinase 1 (CK1) and PI3K isoforms (IC~50~ = 0.8–2.3 μM)
  • Bacterial penicillin-binding proteins (MIC = 8 μg/mL vs MRSA)

Molecular docking studies suggest the triazole ring engages in π-π stacking with aromatic enzyme residues, while the quinazolinone carbonyl forms critical hydrogen bonds.

Relevance of Piperazinyl Substitutions in Heterocyclic Systems

Piperazine derivatives constitute >8% of FDA-approved small-molecule drugs, valued for:

Property Impact Example in Target Compound
Solubility LogP reduction via protonatable N-atoms 4-(2,5-dimethylphenyl)piperazine decreases cLogP by 1.2 units vs non-piperazine analogs
Bioavailability Enhanced membrane permeability Piperazinyl carbonyl group improves Caco-2 permeability (P~app~ = 12 × 10^-6^ cm/s)
Target Affinity Conformational flexibility for induced-fit binding 2,5-Dimethylphenyl group enables van der Waals contacts with hydrophobic enzyme pockets

In the target compound, the 4-(2,5-dimethylphenyl)piperazine-1-carbonyl moiety likely contributes to:

  • Extended plasma half-life through reduced CYP3A4 metabolism (methyl groups block oxidation)
  • Enhanced blood-brain barrier penetration (calculated PSA = 78 Ų)
  • Selective kinase inhibition via steric complementarity with ATP-binding pockets

Research Objectives and Scientific Impact

Current investigations prioritize three objectives:

  • Synthetic Methodology : Developing atom-economical routes to 8-piperazinylcarbonyl derivatives using microwave-assisted [3+2] cycloadditions
  • Target Deconvolution : Identifying primary biological targets via chemical proteomics (e.g., kinome-wide binding assays)
  • SAR Expansion : Systematic variation of:
    • Aryl groups at position 3 (phenyl vs pyridyl)
    • Piperazine substituents (2,5-dimethylphenyl vs 4-fluorophenyl)
    • Carbonyl linker length (n=1 vs n=2)

Preliminary data suggest nanomolar-level activity against neurodegenerative and oncological targets, positioning this compound as a lead for dual-purpose therapeutics.

[Continued in subsequent sections with molecular characterization, synthetic protocols, biological evaluation, and mechanistic studies per outlined structure]

Properties

CAS No.

1031664-06-8

Molecular Formula

C28H26N6O2

Molecular Weight

478.556

IUPAC Name

8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C28H26N6O2/c1-18-8-9-19(2)23(16-18)32-12-14-33(15-13-32)28(36)21-10-11-22-24(17-21)34-26(29-27(22)35)25(30-31-34)20-6-4-3-5-7-20/h3-11,16-17,31H,12-15H2,1-2H3

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

  • Anticancer Activity
    • The compound has been studied for its ability to inhibit polo-like kinase 1 (Plk1), a critical enzyme involved in cell division and proliferation. Inhibitors of Plk1 are being explored as potential treatments for various cancers due to their role in regulating mitotic progression. Research indicates that derivatives of quinazolin-5(4H)-one scaffolds exhibit significant inhibitory activity against Plk1, making them promising candidates for anticancer drug development .
  • Antimicrobial Effects
    • Preliminary studies suggest that compounds containing the triazoloquinazolinone framework may possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing potential efficacy in inhibiting growth and proliferation .
  • CNS Activity
    • The piperazine moiety in the compound is known for its psychoactive properties. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. Therefore, the compound could be investigated further for its potential use in treating anxiety disorders and depression .

Case Study 1: Inhibition of Plk1

A study evaluated the structure-activity relationship (SAR) of various quinazolinone derivatives against Plk1. Compounds similar to 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one were synthesized and tested in vitro. Results indicated that certain modifications led to over a tenfold increase in inhibitory potency compared to previously known inhibitors .

Case Study 2: Antimicrobial Screening

Another research project focused on testing the antimicrobial efficacy of related triazole compounds against clinical isolates of bacteria. The results demonstrated significant inhibition zones for several derivatives, suggesting potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Fluorine (E543-0375) increases polarity, reducing logP compared to methyl or chloro groups.
  • Piperazine Modifications : Cyclopropanecarbonyl-piperazine (15a) reduces logP significantly (2.1 vs. ~3.8) due to the polar carbonyl group .

Efficiency Comparison

  • Catalyst Use: highlights NGPU catalyst for triazoloquinazolinones, achieving 85–92% yields in 2–3 hours, superior to traditional methods (e.g., 59% yield for pyrazole derivatives in ) .
  • Piperazine Functionalization : Piperazine coupling (e.g., 13 in ) yields ~49–62% under mild conditions (room temperature, 5 hours) .

Biological Activity

8-(4-(2,5-Dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a piperazine ring, a triazole ring, and a quinazoline moiety, which collectively contribute to its biological activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H26N6O2, with a molecular weight of 478.5 g/mol. The unique arrangement of its structural components suggests diverse interactions with biological targets.

Research indicates that compounds similar to 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one interact with various enzymes and receptors involved in critical cellular processes such as proliferation and apoptosis. Preliminary studies suggest potential interactions with protein kinases and acetylcholinesterase (AChE) inhibitors.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of quinazoline and triazole derivatives as anticancer agents. For instance, compounds bearing similar scaffolds have been shown to inhibit polo-like kinase 1 (Plk1), a target implicated in various cancers. Research indicates that these compounds can effectively inhibit Plk1 PBD (polo-box domain), which is crucial for mitotic progression in cancer cells .

2. Acetylcholinesterase Inhibition

The compound's structure suggests it may exhibit AChE inhibitory activity. In related studies, certain quinazoline-triazole hybrids demonstrated significant AChE inhibition with IC50 values in the low micromolar range. For example, one hybrid was reported to have an IC50 of 0.23 μM, comparable to donepezil (IC50 = 0.12 μM), indicating strong potential for treating Alzheimer's disease .

3. Neuroprotective Effects

Given its structural features, there is potential for neuroprotective effects through modulation of cholinergic pathways. The presence of piperazine may enhance blood-brain barrier penetration and improve pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced significantly by the nature of substituents on the quinazoline and triazole moieties. For instance:

CompoundStructure FeaturesBiological Activity
8-(4-(2,5-Dimethylphenyl)piperazine)Piperazine ringPotential AChE inhibitor
Quinazoline derivativesQuinazoline moietyAnticancer properties
Triazole hybridsTriazole ringNeuroprotective effects

This table summarizes the relationship between structural features and biological activities observed in related compounds.

Case Studies

Several case studies have examined the efficacy of quinazoline-triazole hybrids:

  • Study on AChE Inhibition : A series of compounds were synthesized and tested for AChE inhibition. The results indicated that modifications at the C-4 position of the quinazoline ring significantly influenced inhibitory potency .
  • Anticancer Efficacy : Compounds targeting Plk1 were evaluated in vitro and showed promising results in inhibiting cell proliferation in cancer cell lines. The SAR analysis revealed that specific substitutions enhanced binding affinity to the Plk1 PBD .

Q & A

Basic Question: What are the common synthetic routes for triazoloquinazolinone derivatives?

Answer:
The core triazoloquinazolinone scaffold is typically synthesized via cyclization of 2-hydrazinoquinazolin-4(3H)-one derivatives with one-carbon donors (e.g., carbonyl reagents). For example:

  • Cyclization with diphenyl N-cyano-dithioimidocarbonate yields phenoxy-substituted triazoloquinazolinones under mild conditions (ethanol, triethylamine, HCl) .
  • Copper-catalyzed cascade reactions in water enable selective synthesis of triazoloquinazolinones from hydrazine-containing precursors, offering eco-friendly conditions .
    Key intermediates like 2-hydrazinoquinazolin-4(3H)-one can be prepared from anthranilic acid derivatives via multi-step functionalization .

Advanced Question: How can reaction conditions be optimized for incorporating the 4-(2,5-dimethylphenyl)piperazine moiety?

Answer:
Piperazine incorporation often involves nucleophilic substitution or coupling reactions. Methodological considerations:

  • Use anhydrous dioxane or DMF under reflux with excess benzyl chloride or acyl chlorides to ensure complete substitution at the piperazine nitrogen .
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation. For sterically hindered substrates (e.g., 2,5-dimethylphenyl), employ microwave-assisted synthesis to reduce reaction time and improve yields .
  • Post-synthetic purification via column chromatography (silica gel, CHCl₃:MeOH gradients) ensures removal of unreacted piperazine derivatives .

Advanced Question: How to resolve contradictions in reported biological activities of triazoloquinazolinone derivatives?

Answer:
Contradictions (e.g., H₁-antihistaminic vs. benzodiazepine receptor binding) arise from structural nuances:

  • Perform comparative bioassays under standardized conditions. For example, test histamine-induced bronchospasm (guinea pig models) and GABAₐ receptor binding (radioligand assays) on the same compound batch .
  • Analyze substituent effects : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance benzodiazepine affinity, while methyl groups favor H₁ antagonism .
  • Use molecular docking to predict binding modes and identify key interactions (e.g., hydrogen bonding with His⁴⁵² in H₁ receptors) .

Basic Question: What analytical techniques are critical for characterizing triazoloquinazolinone derivatives?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of triazole-quinazoline fusion and piperazine substitution patterns .
  • X-ray crystallography : Resolve planar vs. non-planar conformations of the fused ring system (e.g., dihedral angles between phenyl and triazoloquinazolinone planes) .
  • HRMS : Verify molecular weight and fragmentation patterns, especially for halogenated derivatives .

Advanced Question: How to design SAR studies for triazoloquinazolinone derivatives targeting CNS receptors?

Answer:

  • Systematic substitution : Vary substituents at positions 2 (aryl), 3 (phenyl), and 8 (piperazine) to assess steric/electronic effects on receptor binding .
  • Incorporate bioisosteres : Replace piperazine with morpholine or thiomorpholine to modulate lipophilicity and blood-brain barrier penetration .
  • Pharmacophore mapping : Use docking studies (e.g., with GABAₐ receptor α-subunits) to identify critical hydrogen-bond acceptors and π-π stacking motifs .

Advanced Question: What mechanistic insights explain the selectivity of copper-catalyzed triazoloquinazolinone synthesis?

Answer:
Copper(I) catalysts promote cyclocondensation via dual activation:

  • Coordination of hydrazine intermediates to Cu⁺ accelerates imine formation.
  • Water acts as a green solvent, stabilizing polar transition states and suppressing side reactions (e.g., pyrazole byproducts) .
    Selectivity for triazoloquinazolinones over pyrazoloquinazolines is controlled by pH and temperature (optimized at 80°C, pH 6–7) .

Basic Question: What are the common pitfalls in multi-step synthesis of triazoloquinazolinones, and how to mitigate them?

Answer:

  • Intermediate instability : 2-Hydrazinoquinazolinones degrade upon prolonged storage. Store at −20°C under nitrogen .
  • Low cyclization yields : Use excess carbonyl reagents (1.5–2 eq) and reflux in high-boiling solvents (e.g., toluene) .
  • Byproduct formation : Optimize recrystallization (ethanol/water mixtures) to remove unreacted hydrazines .

Advanced Question: How to integrate computational models with experimental data for derivative optimization?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding affinities for target receptors (e.g., benzodiazepine receptors) .
  • QSAR models : Train models on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ, π parameters) to prioritize synthetic targets .
  • Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.